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Compound of Interest

Compound Name: 2-Methyl-5-propionylfuran

Cat. No.: B076537

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-5-propionylfuran (CAS No. 10599-69-6), a heterocyclic ketone of interest in flavor
chemistry and as a potential intermediate in organic synthesis. This document presents
available mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic data. Detailed experimental protocols for the acquisition of such
spectra are also provided to facilitate the replication and verification of these findings.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Methyl-5-propionylfuran, an
aromatic ketone found in sesame seed oil and coffee.[1][2] The mass spectrometry data is
derived from experimental findings, while the NMR and IR data are predicted based on
established spectroscopic principles and data from analogous structures.

Table 1: Mass Spectrometry (MS) Data
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Property Value

lonization Mode Electron lonization (EI)
Mass Fragments (m/z) Relative Intensity (%)
109 99.99

138 34.26

53 27.52

110 10.83

29 6.31

Table 2: Predicted *H Nuclear Magnetic Resonance

(NMR) Data

Chemical Shift (5, Lo . .
Multiplicity Integration Assignment

ppm)
~7.15 d 1H H-3 (furan)
~6.10 d 1H H-4 (furan)
~2.85 q 2H -C(=0)-CH2-CHs
~2.35 s 3H -CHs (furan)
~1.15 t 3H -C(=0)-CH2-CHs

Table 3: Predicted **C Nuclear Magnetic Resonance
(NMR) Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~192 C=0

~158 C-5 (furan)

~152 C-2 (furan)

~118 C-3 (furan)

~108 C-4 (furan)

~35 -C(=0)-CH2-CHs
~14 -CHs (furan)

~8 -C(=0)-CH2-CHs

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~3120 Medium =C-H stretch (furan ring)

) C-H stretch (aliphatic -CHs and
~2980, ~2940 Medium

-CH2)

~1675 Strong C=0 stretch (ketone)
~1570, ~1500 Medium C=C stretch (furan ring)
~1170 Strong C-O-C stretch (furan ring)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework

for the acquisition of spectroscopic data for 2-Methyl-5-propionylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-Methyl-5-

propionylfuran.
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Methodology:

o Sample Preparation: A sample of 5-10 mg of 2-Methyl-5-propionylfuran is dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs). The solution is then transferred
to a 5 mm NMR tube.

 Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or
higher is utilized.

o Data Acquisition:
o The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

o For 'H NMR, a standard single-pulse experiment is performed with 8 to 16 scans and a
relaxation delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled experiment is conducted with a sufficient number of
scans to achieve a good signal-to-noise ratio.

» Data Processing:

o A Fourier transform is applied to the free induction decay (FID) to obtain the frequency-
domain spectrum.

o The spectrum is phase-corrected, and the chemical shift axis is calibrated using the
residual solvent peak.

o For the H NMR spectrum, the peaks are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in 2-Methyl-
5-propionylfuran.

Methodology:

o Sample Preparation: As 2-Methyl-5-propionylfuran is a liquid at room temperature, the
spectrum is acquired using the Attenuated Total Reflectance (ATR) technique with a neat
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sample.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27 FT-IR, equipped with an ATR accessory is used.[1]

o Data Acquisition:
o A background spectrum of the clean, empty ATR crystal is recorded.
o A small drop of 2-Methyl-5-propionylfuran is placed directly onto the ATR crystal.

o The IR spectrum is recorded over a range of 4000-400 cm™1, with 16 to 32 scans co-
added to improve the signal-to-noise ratio.

» Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-5-
propionylfuran.

Methodology:

o Sample Preparation and Introduction: A dilute solution of 2-Methyl-5-propionylfuran in a
volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced
into the mass spectrometer via a gas chromatograph (GC) for separation prior to mass
analysis.

e Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization
(El) source.

o Data Acquisition:

o The sample is injected into the GC, where it is vaporized and separated on a capillary
column.
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o Upon elution from the GC column, the analyte enters the ion source of the mass
spectrometer.

o The molecules are ionized by a high-energy electron beam (typically 70 eV).

o The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass
analyzer.

o Data Processing: The mass spectrum is generated by plotting the relative abundance of the
ions against their m/z values.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound and the structural elucidation process based on the obtained data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical workflow for structural elucidation using spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076537#spectroscopic-data-nmr-ir-ms-of-2-methyl-5-
propionylfuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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